molecular formula C13H17NO3 B14848244 4-(Cyclohexyloxy)-3-hydroxybenzamide

4-(Cyclohexyloxy)-3-hydroxybenzamide

Cat. No.: B14848244
M. Wt: 235.28 g/mol
InChI Key: TXZNMCCOMPHPFB-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)-3-hydroxybenzamide is an organic compound characterized by a benzamide core substituted with a cyclohexyloxy group at the 4-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-3-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-hydroxybenzoic acid.

    Esterification: The hydroxyl group of 4-hydroxybenzoic acid is esterified using cyclohexanol in the presence of an acid catalyst to form 4-(cyclohexyloxy)benzoic acid.

    Amidation: The ester is then converted to the corresponding amide by reacting with ammonia or an amine under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The cyclohexyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 4-(Cyclohexyloxy)-3-oxobenzamide.

    Reduction: Formation of 4-(Cyclohexyloxy)-3-hydroxybenzylamine.

    Substitution: Formation of various alkoxy-substituted benzamides.

Scientific Research Applications

4-(Cyclohexyloxy)-3-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-3-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

  • 4-(Cyclohexyloxy)benzoic acid
  • 4-Hydroxybenzamide
  • 4-(Methoxy)-3-hydroxybenzamide

Comparison: 4-(Cyclohexyloxy)-3-hydroxybenzamide is unique due to the presence of both a cyclohexyloxy group and a hydroxyl group on the benzamide core. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for hydrogen bonding, which may enhance its biological activity compared to similar compounds.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-cyclohexyloxy-3-hydroxybenzamide

InChI

InChI=1S/C13H17NO3/c14-13(16)9-6-7-12(11(15)8-9)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2,(H2,14,16)

InChI Key

TXZNMCCOMPHPFB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N)O

Origin of Product

United States

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